Kazinol A

概要

説明

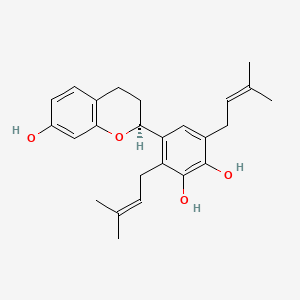

Kazinol A is a naturally occurring compound found in the plant Broussonetia kazinoki, commonly known as paper mulberry. It belongs to the class of prenylated polyphenols and is characterized by its complex structure, which includes a benzene ring and a chromene ring. This compound has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: Kazinol A can be synthesized through organic synthesis methods in the laboratory. The synthetic route typically involves the construction of the chromene ring followed by the introduction of prenyl groups. Key steps include:

- Formation of the chromene ring via cyclization reactions.

- Prenylation of the aromatic ring using prenyl bromide in the presence of a base such as potassium carbonate.

- Purification of the final product through chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from the plant Broussonetia kazinoki. The process involves:

- Harvesting the plant material and drying it.

- Extraction using organic solvents such as ethanol or methanol.

- Purification of this compound from the crude extract using techniques like column chromatography and recrystallization .

化学反応の分析

Types of Reactions: Kazinol A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many biological processes.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products:

- Oxidation products include quinones.

- Reduction products include dihydro derivatives.

- Substitution products vary depending on the substituent introduced .

科学的研究の応用

Anticancer Properties

Kazinol A has been primarily studied for its cytotoxic effects against cancer cells, specifically human bladder cancer cells. Research indicates that this compound induces cell death through several mechanisms:

- Cytotoxicity in Cancer Cells : this compound exhibits higher cytotoxicity in T24 and cisplatin-resistant T24R2 human bladder cancer cells compared to other cancer types. It triggers cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and upregulating p21, leading to apoptosis and autophagy through modulation of the AKT-BAD and AMPK-mTOR pathways .

- Mechanism of Action : The compound's ability to induce apoptosis is linked to its effect on mitochondrial membrane potential and the activation of autophagic processes. These findings suggest that this compound could serve as a candidate for developing effective treatments for urinary bladder cancer .

Autophagy Induction

This compound is recognized for its role as an autophagy modulator:

- Cellular Stress Response : The compound activates autophagy through endoplasmic reticulum stress-mediated signaling pathways. This action is crucial as autophagy plays a protective role in cellular stress responses, particularly in cancer cells where it can prevent apoptosis under certain conditions .

- Potential Therapeutic Target : By inducing autophagy, this compound may enhance the efficacy of other anticancer agents, making it a valuable addition to combination therapies aimed at overcoming drug resistance in cancer treatment .

Mechanistic Insights

The detailed mechanisms through which this compound operates include:

- Inhibition of Key Pathways : this compound's interaction with various cellular pathways highlights its multifaceted role in cancer biology. It has been shown to influence key signaling cascades that regulate cell survival and death, making it a target for further investigation in therapeutic contexts .

- Research Implications : Studies on this compound contribute to a broader understanding of flavonoids in cancer treatment, emphasizing the need for continued exploration of plant-derived compounds in pharmacology .

Comparative Analysis with Other Compounds

To provide context for this compound's applications, a comparison with other related compounds from Broussonetia species is useful:

Case Studies and Research Findings

Recent studies have provided compelling evidence regarding the applications of this compound:

- Cytotoxic Effects : In vitro studies demonstrated that this compound effectively reduced the viability of bladder cancer cells while sparing normal cells, indicating its selective toxicity towards malignant cells .

- Autophagy Mechanisms : Research has shown that the induction of autophagy by this compound can be manipulated to enhance therapeutic outcomes when used alongside traditional chemotherapeutics .

作用機序

Kazinol A exerts its effects through several molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. .

類似化合物との比較

Kazinol A is part of a family of prenylated polyphenols found in Broussonetia kazinoki. Similar compounds include:

Kazinol B: Another prenylated polyphenol with similar antioxidant and anti-inflammatory properties.

Kazinol C: Known for its potent tyrosinase inhibitory activity, making it useful in skin-lightening applications.

Kazinol F: Exhibits strong anticancer activity and has been studied for its potential in cancer therapy.

Uniqueness of this compound:

- This compound is unique due to its specific combination of biological activities, including its potent antioxidant, anti-inflammatory, and anticancer properties. Its ability to modulate multiple biological pathways makes it a versatile compound for various applications .

生物活性

Kazinol A, a flavonoid compound derived from Broussonetia papyrifera, has garnered attention for its diverse biological activities, particularly its anticancer and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a prenylated flavonoid. Its structural characteristics contribute to its biological activity, particularly in inhibiting various enzymes and pathways involved in disease processes.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 286.27 g/mol |

| Source | Extracted from Broussonetia papyrifera |

1. Cytotoxic Effects

This compound has been shown to induce cytotoxicity in various cancer cell lines. A study demonstrated that this compound significantly inhibited the growth of human bladder cancer cells (T24 and cisplatin-resistant T24R2) through several mechanisms:

- Cell Cycle Arrest: this compound caused G0/G1 phase arrest by downregulating cyclin D1 and upregulating p21.

- Apoptosis Induction: The compound triggered apoptosis via the AKT-BAD signaling pathway.

- Autophagy Modulation: It also influenced autophagy processes, as indicated by increased LC3-GFP dots in treated cells .

2. Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent. It has been evaluated for its inhibitory effects on SARS-CoV proteases, which are crucial for viral replication:

- This compound exhibited IC50 values ranging from 11.4 µM to 1.2 µM against the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV, indicating potent inhibitory activity .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

- Cytotoxicity Studies:

- Mechanistic Insights:

- Antiviral Efficacy:

特性

IUPAC Name |

4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4/c1-15(2)5-7-18-13-21(20(11-6-16(3)4)25(28)24(18)27)22-12-9-17-8-10-19(26)14-23(17)29-22/h5-6,8,10,13-14,22,26-28H,7,9,11-12H2,1-4H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHVECWDOBLWPW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CCC3=C(O2)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CCC3=C(O2)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331823 | |

| Record name | Kazinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99624-28-9 | |

| Record name | 4-[(2S)-3,4-Dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,6-bis(3-methyl-2-buten-1-yl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99624-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kazinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, ] Kazinol A has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, in both adipocytes and colon cancer cells. This activation leads to the inhibition of NF-κB signaling, a central pathway involved in inflammatory responses. By blocking NF-κB phosphorylation and nuclear translocation, this compound suppresses the expression of pro-inflammatory genes, effectively reducing inflammation in adipose tissue and potentially contributing to improved insulin sensitivity.

A: [] Yes, research indicates that at low concentrations, this compound stimulates autophagy in various cell types. This induction occurs through the endoplasmic reticulum stress-mediated unfolded protein response (UPR) pathway. This compound activates UPR transducers, leading to target gene expression, LC3-II conversion (a hallmark of autophagy), and TFEB nuclear translocation (a transcription factor involved in autophagy regulation).

A: [, ] this compound shows promise in protecting pancreatic β-cells, which are crucial for insulin production and are often targeted for destruction in type 1 diabetes. It achieves this by inhibiting the nuclear factor-κB (NF-κB) pathway, a key player in cytokine-mediated β-cell damage. By suppressing NF-κB activity, this compound prevents the production of harmful molecules like nitric oxide and hydrogen peroxide, ultimately protecting β-cells from cytokine-induced death. This protective effect may have significant implications for developing therapies to prevent or delay β-cell destruction in type 1 diabetes.

A: [] The molecular formula for this compound is C26H32O4. Its molecular weight is 408.54 g/mol.

A: [, ] Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS) data, has been used to elucidate the structure of this compound. These techniques provide detailed information about the arrangement of atoms, functional groups, and molecular weight, confirming its identity.

A: [, ] Yes, molecular docking studies have been employed to investigate the interactions between this compound and specific target proteins, such as SARS-CoV-2 main protease (Mpro). These studies provide insights into the binding affinity and potential inhibitory effects of this compound on these targets.

A: [] As this compound is still under investigation, comprehensive SHE data is limited. Further research is necessary to establish safe handling practices, assess potential environmental impacts, and determine appropriate disposal methods.

A: [] The research does not provide specific information about the ADME properties or bioavailability of this compound. Further studies are needed to determine its absorption, distribution, metabolism, and excretion profile.

A: [, , , , ] Yes, this compound has shown efficacy in various in vitro and in vivo models: * Anti-inflammatory effects: It reduced inflammation in adipose tissue of mice fed a high-fat diet []. * Antitumorigenic activity: It inhibited the growth and induced apoptosis in HT-29 colon cancer cells []. * Autophagy induction: It stimulated autophagy in multiple cell lines at low concentrations []. * Protection of pancreatic β-cells: It prevented cytokine-induced β-cell death in both cell lines and isolated pancreatic islets [, ].

A: [] Specific toxicity data and long-term safety profiles for this compound are not extensively discussed in the provided research. While some studies suggest potential therapeutic benefits, further research is crucial to determine potential adverse effects and establish safe dosages.

A: [, ] Various analytical techniques have been employed in the research to identify, isolate, and characterize this compound. These techniques include:

A: [] Resources for researchers include: * Natural product libraries: These provide access to purified natural compounds like this compound for screening and further investigation. * Databases: Publicly available databases like PubChem and ChemSpider offer information on the chemical properties, structures, and biological activities of compounds, including this compound.

A: [] Key research milestones include:

- Initial isolation and structural elucidation: this compound was first isolated and characterized from the root bark of Broussonetia papyrifera [].

- Discovery of anti-inflammatory and antioxidant properties: Subsequent research revealed the potential of this compound as an antioxidant and anti-inflammatory agent [, ].

- Identification of AMPK activation and NF-κB inhibition as mechanisms of action: Studies demonstrated the role of AMPK activation and subsequent NF-κB pathway inhibition in mediating the beneficial effects of this compound [, ].

A: [] Research on this compound spans several disciplines, including: * Pharmacology: Investigating its therapeutic potential for inflammatory diseases, cancer, and diabetes. * Medicinal chemistry: Exploring structural modifications to enhance its activity, selectivity, and pharmacological properties. * Chemical biology: Understanding its interactions with cellular targets and signaling pathways. * Nutrition science: Evaluating its potential as a dietary supplement with health benefits.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。